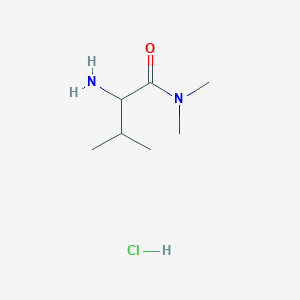
2-Amino-N,N,3-trimethylbutanamide hydrochloride
Vue d'ensemble
Description
This compound belongs to the class of organic compounds known as valine and derivatives . These are compounds containing valine or a derivative thereof resulting from the reaction of valine at the amino group or the carboxy group, or from the replacement of any hydrogen of glycine by a heteroatom .
Molecular Structure Analysis
The molecular formula of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is C7H17ClN2O . The InChI code is 1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H .Physical And Chemical Properties Analysis
The molecular weight of this compound is 180.68 . It is stored at room temperature .Applications De Recherche Scientifique
N-acetylcysteine in Psychiatry
Research highlights the expanding investigation into alternatives to pharmacological therapies in psychiatry, with N-acetylcysteine (NAC) emerging as a promising agent in treating psychiatric disorders. NAC's mechanisms, while partially understood, suggest benefits beyond its antioxidant properties, including modulating neurotropic and inflammatory pathways (Dean, Giorlando, & Berk, 2011).
FTY720 in Cancer Therapy
FTY720, an immunosuppressant approved for multiple sclerosis, demonstrates preclinical antitumor efficacy in several cancer models. This efficacy is attributed to its ability to activate sphingosine-1-phosphate receptors and potentially through S1PR-independent mechanisms, marking it as a compound of interest for cancer therapy (Zhang et al., 2013).
Ocular Toxicity and Hydroxychloroquine Screening
The use of hydroxychloroquine in dermatology and its potential ocular complications underline the importance of ophthalmological screening to mitigate risks associated with its use (Jones, 1999).
Tiagabine's Anticonvulsant GABA Uptake Inhibition
Tiagabine, a selective γ-aminobutyric acid (GABA) uptake inhibitor, shows promise in epilepsy treatment, highlighting its potential utility in chronic seizure disorders (Suzdak & Jansen, 1995).
Biogenic Amines in Fish and Nitrosamine Formation
The study of biogenic amines in fish, particularly histamine, cadaverine, and putrescine, and their roles in intoxication, spoilage, and nitrosamine formation, presents critical insights into food safety and quality (Bulushi, Poole, Deeth, & Dykes, 2009).
Drug Conjugation and Glucuronidation Developmental Aspects
Exploring the developmental aspects of drug conjugation, particularly glucuronidation, provides an understanding of the mechanisms regulating perinatal development of Phase 2 reactions, essential for drug metabolism and therapeutic efficacy (Dutton, 1978).
Safety and Hazards
Mécanisme D'action
Target of Action
The primary target of 2-Amino-N,N,3-trimethylbutanamide hydrochloride is Matrix metalloproteinase-9 . Matrix metalloproteinase-9 is an enzyme that plays a crucial role in the degradation of extracellular matrix proteins, which is a key process in cell migration, tissue remodeling, and wound healing .
Mode of Action
It is likely that the compound interacts with the enzyme, potentially influencing its activity and thereby affecting the degradation of extracellular matrix proteins .
Biochemical Pathways
Given its target, it can be inferred that the compound may influence pathways related to cell migration, tissue remodeling, and wound healing .
Result of Action
Given its target, it can be inferred that the compound may influence processes such as cell migration, tissue remodeling, and wound healing .
Propriétés
IUPAC Name |
2-amino-N,N,3-trimethylbutanamide;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H16N2O.ClH/c1-5(2)6(8)7(10)9(3)4;/h5-6H,8H2,1-4H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DSTBQDHPDXXUIC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)N(C)C)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H17ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.67 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![3-Phenyl-4,5,6,7-tetrahydro-1,2,3-triazolo[1,5-a]pyrazine](/img/structure/B1651232.png)

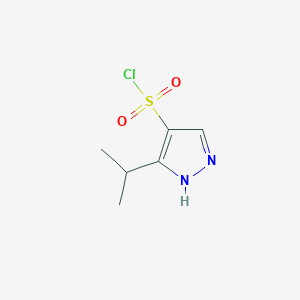
![[4-[Methyl(1,3-thiazol-4-ylmethyl)amino]pyridin-2-yl]methanol](/img/structure/B1651238.png)

![N-[(2-methyl-1,3-thiazol-4-yl)methyl]thiolan-3-amine](/img/structure/B1651241.png)
![[4-(4-Methoxyphenyl)-1,2,4-triazol-3-yl]methanamine](/img/structure/B1651242.png)
![N-[2-(cyclopropylamino)ethyl]-4-methylbenzamide](/img/structure/B1651245.png)
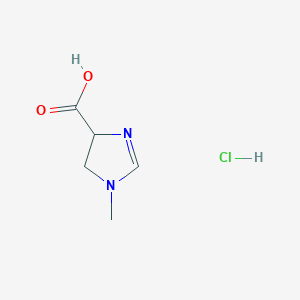

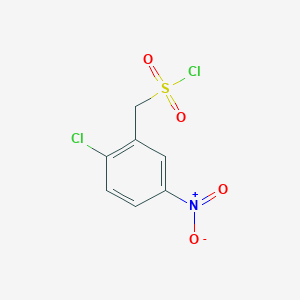
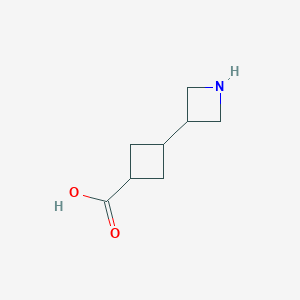
![Tert-butyl 1-oxospiro[2,4-dihydroisoquinoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B1651254.png)